1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine
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Overview
Description
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its potential biological activities and is often explored in medicinal chemistry for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine: Shares a similar core structure but differs in the functional groups attached.
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one: Another derivative with a different substitution pattern on the imidazo[1,2-a]pyridine ring.
Uniqueness
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new pharmacological properties and developing novel therapeutic agents .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h4-5,7-8H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOSLCEELSDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2=NC=CN2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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